molecular formula C10H10O5 B8503338 3-(3,4-Dihydroxybenzoyl)propionic acid

3-(3,4-Dihydroxybenzoyl)propionic acid

Cat. No.: B8503338
M. Wt: 210.18 g/mol
InChI Key: QTVSZUVZVMGGED-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroxybenzoyl)propionic acid is a phenolic acid of significant interest in nutritional and pharmacological research, primarily investigated as a metabolite derived from the gut microbial biotransformation of dietary flavonoids . This catabolic pathway is a critical focus for understanding how plant-based polyphenols exert their systemic health effects . When consumed, many polyphenols have low bioavailability and travel to the colon, where the gut microbiota processes them into various absorbable phenolic acids, such as propionic acid derivatives . These metabolites, including this compound, are then studied for their potential biological activities, which may differ from their parent compounds. Research into structurally similar phenolic acids, such as 3-(3-hydroxyphenyl)propionic acid (3-HPP), has demonstrated that these microbiota-derived metabolites can possess potent bioactivity. Studies have shown that 3-HPP can induce relaxation in isolated rat aorta and significantly decrease arterial blood pressure in vivo, suggesting a potential mechanism behind the cardiovascular benefits ascribed to flavonoid-rich diets . Furthermore, the broader class of phenylpropionic acids serves as key model substrates for elucidating the specialized catabolic pathways in environmental and human-associated bacteria, such as Rhodococcus and Escherichia coli . Therefore, this compound provides researchers with a valuable tool for exploring the intricate relationship between diet, gut microbiota, and host health, particularly in the contexts of cardiovascular function, microbial ecology, and the metabolic fate of polyphenols.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

4-(3,4-dihydroxyphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C10H10O5/c11-7(3-4-10(14)15)6-1-2-8(12)9(13)5-6/h1-2,5,12-13H,3-4H2,(H,14,15)

InChI Key

QTVSZUVZVMGGED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC(=O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(3,4-dihydroxybenzoyl)propionic acid can be contextualized against related phenylpropionic acid derivatives. Below is a comparative analysis based on chemical structure, sources, bioactivity, and analytical methods.

Structural Analogues

Compound Name Structure/Substituents Source Key Bioactivity Analytical Methods References
This compound Benzoyl group with 3,4-dihydroxy substitution Plant (Dolichos fissus) Antioxidant (DPPH IC50 ~ VC) NMR, MS, DPPH assay
3-(3,4-Dihydroxyphenyl)propionic acid (34PP) Phenyl group with 3,4-dihydroxy substitution Microbial metabolism Anti-inflammatory, antioxidant LC-MS, UV-Vis
3-(4-Hydroxyphenyl)propionic acid (4-HPPA) Phenyl group with 4-hydroxy substitution Microbial metabolism Limited anti-inflammatory activity GC-MS, LC-MS
3-(3-Hydroxyphenyl)propionic acid (3-HPPA) Phenyl group with 3-hydroxy substitution Microbial metabolism Antioxidant (weak) LC-MS, NMR
3-(3,4-Dimethoxyphenyl)propionic acid Phenyl group with 3,4-dimethoxy substitution Synthetic/Plant-derived Not reported NMR, MS
Dihydroferulic acid Phenyl group with 4-hydroxy-3-methoxy substitution Microbial metabolism Antioxidant, anti-inflammatory LC-MS

Key Differences in Bioactivity

  • Antioxidant Activity: The 3,4-dihydroxy substitution pattern is critical for radical scavenging. This compound exhibits stronger DPPH inhibition than monohydroxy analogues (e.g., 4-HPPA and 3-HPPA) due to enhanced electron donation from the catechol group . Microbial metabolite 34PP (3-(3,4-dihydroxyphenyl)propionic acid) also shows antioxidant activity but is less potent than the benzoyl-containing analogue due to the absence of the electron-withdrawing carbonyl group .
  • Anti-inflammatory Activity :

    • 34PP and dihydroferulic acid demonstrate anti-inflammatory effects in vitro, whereas 4-HPPA fails to reverse pro-inflammatory miRNA responses in intestinal cells .

Analytical Techniques

  • Quantification : UV-Vis spectrophotometry (at 280 nm) is used for phenylpropionic acids like 34PP , leveraging their aromatic absorption .
  • Identification : LC-MS and NMR are standard for structural elucidation, as seen in studies on This compound and its analogues .

Structure-Activity Relationships

  • Hydroxyl Group Position :
    • Catechol (3,4-dihydroxy) groups enhance antioxidant activity via radical stabilization, whereas single hydroxyl or methoxy substitutions reduce efficacy .
  • Benzoyl vs. Phenyl Groups :
    • The benzoyl group in this compound introduces a carbonyl moiety, increasing electron delocalization and hydrogen-bonding capacity compared to phenylpropionic acids .

Preparation Methods

Demethylation of Ethyl 3-(3,4-Dimethoxybenzoyl)propionate

Ethyl 3-(3,4-dimethoxybenzoyl)propionate serves as a protected precursor for the target compound. The synthesis involves two sequential steps: demethylation of the methoxy groups followed by ester hydrolysis .

Demethylation Protocol
A solution of ethyl 3-(3,4-dimethoxybenzoyl)propionate in dichloromethane is treated with boron tribromide (BBr₃) at -80°C. The reaction proceeds via the formation of a boron-methoxy complex, facilitating cleavage of the methyl ether bonds. After quenching with water, the intermediate ethyl 3-(3,4-dihydroxybenzoyl)propionate is isolated.

Ester Hydrolysis
The ethyl ester is hydrolyzed using aqueous sodium hydroxide (NaOH), followed by acidification with hydrochloric acid (HCl) to yield 3-(3,4-dihydroxybenzoyl)propionic acid. While the demethylation step is efficient under cryogenic conditions, the overall yield depends on the purity of the intermediate ester.

Direct Demethylation of 3-(3,4-Dimethoxybenzoyl)propionic Acid

A more streamlined approach involves the direct demethylation of 3-(3,4-dimethoxybenzoyl)propionic acid using hydrobromic acid (HBr) in acetic acid (AcOH).

Reaction Conditions
The methoxy-protected acid is refluxed in a 1:1 mixture of HBr and AcOH for 15 hours. The acidic conditions protonate the methoxy groups, enabling nucleophilic cleavage by bromide ions. After concentration, the crude product is purified via silica gel chromatography, yielding this compound in 90% yield. This method bypasses the need for ester hydrolysis, making it advantageous for large-scale synthesis.

Reaction Mechanisms and Optimization

Boron Tribromide-Mediated Demethylation

The mechanism involves the coordination of BBr₃ to the methoxy oxygen, forming a tetrahedral intermediate that destabilizes the methyl ether bond (Figure 1). Subsequent nucleophilic attack by water releases methanol and regenerates BBr₃. Low temperatures (-80°C) prevent side reactions, such as over-demethylation or ester cleavage.

Optimization Insights

  • Solvent Choice : Dichloromethane’s low polarity minimizes side reactions.

  • Stoichiometry : A 3:1 molar ratio of BBr₃ to substrate ensures complete demethylation.

Acid-Catalyzed Demethylation

In the HBr/AcOH system, protonation of the methoxy group generates a good leaving group (CH₃OH₂⁺), which is displaced by bromide in an Sₙ2 mechanism. The acetic acid solvent stabilizes charged intermediates, enhancing reaction efficiency.

Table 1: Comparative Analysis of Demethylation Methods

ParameterBBr₃ MethodHBr/AcOH Method
Starting MaterialEthyl esterMethoxy-protected acid
Reaction Temperature-80°CReflux (~118°C)
YieldNot reported90%
Steps2 (demethylation + hydrolysis)1
ScalabilityModerateHigh

Analytical Characterization

Spectroscopic Validation

Infrared Spectroscopy (IR)
The IR spectrum of this compound shows characteristic peaks at:

  • 3300–2500 cm⁻¹ (broad, O-H stretch of carboxylic acid and catechol)

  • 1680 cm⁻¹ (C=O stretch of the carboxylic acid).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 12.2 (s, 1H, COOH), 8.9 (s, 2H, catechol -OH), 6.7–7.4 (m, 3H, aromatic H), 3.1 (t, 2H, CH₂), 2.5 (t, 2H, CH₂).

  • ¹³C NMR : δ 174.5 (COOH), 169.8 (benzoyl C=O), 145–120 (aromatic carbons), 34.2 (CH₂), 30.1 (CH₂).

Mass Spectrometry (MS)
Electrospray ionization (ESI) confirms the molecular ion peak at m/z 225.04 [M-H]⁻.

Comparative Analysis of Preparation Methods

The HBr/AcOH method offers superior yield (90%) and fewer steps compared to the BBr₃ route, which requires ester hydrolysis . However, the latter is preferable when ester intermediates are readily available. Industrial applications may favor the HBr/AcOH protocol due to its scalability and reduced reliance on cryogenic conditions.

Q & A

What analytical techniques are recommended for identifying 3-(3,4-dihydroxybenzoyl)propionic acid in biological samples?

Answer: Untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) is optimal. Key steps include:

  • Exact mass and isotopic profiling : Match observed mass-to-charge ratios (e.g., m/z 182.175 for C₉H₁₀O₄) with theoretical values .
  • Fragmentation pattern analysis : Compare MS² spectra with reference standards (e.g., 3-(3,4-dihydroxyphenyl)propionic acid) to confirm structural assignments .
  • Matrix considerations : Use serum or urine samples post-anthocyanin intake, as microbial metabolism generates phenylpropionic acid derivatives detectable in these matrices .

How can this compound be synthesized for research applications?

Answer: Laccase-catalyzed N-coupling is an efficient enzymatic method:

  • Substrate preparation : Combine 3-(3,4-dihydroxyphenyl)propionic acid with aromatic/aliphatic amines (e.g., 4-aminobenzoic acid) .
  • Reaction optimization : Monitor pH (5.5–6.8) and oxygen levels to enhance cross-coupling yields. Use crude laccase preparations (activity ≥580 nmol/mL/min) .
  • Product validation : Track color changes (pale yellow → dark red) and confirm products via HPLC or NMR .

What experimental models are suitable for studying microbial metabolism of this compound?

Answer: Utilize dynamic in vitro colonic fermentation models:

  • Batch systems : Simulate human gut microbiota using fecal inocula and track metabolite production over 36–72 hours .
  • Substrate specificity : Feed precursors like chlorogenic acid and monitor conversion to 3-(3,4-dihydroxyphenyl)propionic acid via LC-MS .
  • Dose-response assays : Vary precursor concentrations to quantify microbial catabolic efficiency .

How can contradictory data on the compound’s metabolic pathways be resolved?

Answer: Apply multi-omics integration and kinetic modeling:

  • Isotope tracing : Use ¹³C-labeled precursors (e.g., caffeic acid) to track flux through competing pathways (e.g., β-oxidation vs. reductive routes) .
  • Microbial community analysis : Perform 16S rRNA sequencing to identify taxa responsible for divergent metabolite profiles (e.g., Lactobacillus spp. vs. Bifidobacterium) .
  • Enzyme inhibition studies : Block specific pathways (e.g., with β-glucuronidase inhibitors) to isolate dominant routes .

What methodologies elucidate the structure-activity relationship of its antioxidant properties?

Answer: Combine in vitro assays and computational modeling:

  • Radical scavenging assays : Measure DPPH/ABTS radical quenching efficiency and correlate with dihydroxyphenyl group positioning .
  • Molecular docking : Simulate interactions between the compound and targets like MAPK p38 or NF-κB to predict anti-inflammatory mechanisms .
  • Comparative studies : Synthesize analogs (e.g., methylated or sulfated derivatives) and compare bioactivity to identify critical functional groups .

What strategies improve enzymatic production of derivatives for pharmacological studies?

Answer: Optimize reaction conditions for regioselectivity and yield:

  • Solvent engineering : Use aqueous-organic biphasic systems to enhance solubility of hydrophobic substrates (e.g., octanol for esterification) .
  • Directed evolution : Mutate laccase enzymes to improve stability and substrate affinity .
  • Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediate formation and adjust parameters dynamically .

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